(E)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c1-13-16(22-18(24)10-9-15-8-5-11-26-15)12-17-20(21-13)25-19(23-17)14-6-3-2-4-7-14/h2-12H,1H3,(H,22,24)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKAKWAOCVIENH-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Oxazolo[5,4-b]pyridine Core: This step involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid or ester reacts with a halogenated oxazolo[5,4-b]pyridine intermediate in the presence of a palladium catalyst.
Acrylamide Formation: The final step involves the condensation of the intermediate with an acrylamide derivative under basic conditions to form the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the acrylamide moiety, converting it to the corresponding amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic or basic) facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone, while reduction of the acrylamide moiety can produce the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating diseases.
Industry
Industrially, this compound can be used in the production of specialty chemicals, polymers, and advanced materials due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of (E)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, if it acts as an enzyme inhibitor, it could block the enzyme’s active site, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares structural analogs from the provided evidence, focusing on core motifs, substituents, synthesis efficiency, and characterization methods. These compounds share partial similarities with the target molecule, such as acrylamide linkages or heterocyclic systems, enabling inferences about its behavior.
Table 1: Comparative Analysis of Structural Analogs
Key Observations:
Structural Variations: The target compound’s oxazolo-pyridine core differs significantly from the thiazolidinone (e.g., compounds 9, 13) or morpholinophenylacrylamide (e.g., 26a, 26b) cores in analogs. Thiazolidinones are sulfur-rich five-membered rings, while oxazolo-pyridines fuse oxazole and pyridine systems, offering distinct electronic and steric profiles. The thiophen-2-yl acrylamide group in the target compound is structurally analogous to the thiophene/furan-acrylamide moieties in 26a and 26b .
Synthesis Efficiency: Thiazolidinone derivatives (e.g., 9, 13) exhibit variable yields (53–90%), influenced by substituent bulk and reaction conditions . For instance, electron-withdrawing groups (e.g., nitro-furyl in 13) reduce yields compared to simpler substituents (e.g., chlorobenzylidene in 9). The target compound’s synthesis would likely require similar regioselective coupling steps for its oxazolo-pyridine core.
Physicochemical Properties: Melting points for thiazolidinones (9, 13) range from 147–207°C, correlating with crystallinity and intermolecular interactions (e.g., hydrogen bonding from thioxo groups) . The target compound’s melting point is expected to be higher due to its fused aromatic core. Acrylamides with polar substituents (e.g., hydroxymethyl in 26a) may exhibit lower crystallinity, as seen in the oil-like consistency of 25b .
Characterization Methods :
- All analogs rely on $^1$H-NMR and MS for structural validation, consistent with standard organic chemistry protocols . The target compound would similarly require advanced techniques (e.g., $^{13}$C-NMR, X-ray crystallography) for full characterization. SHELX software , widely used for crystallographic refinement, could aid in resolving its complex heterocyclic structure.
Biological Activity
(E)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-yl)acrylamide is a synthetic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 445.5 g/mol. The structure features an oxazolo[5,4-b]pyridine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H23N3O |
| Molecular Weight | 445.5 g/mol |
| CAS Number | 2035004-91-0 |
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. Preliminary studies suggest that it may modulate the activity of certain enzymes or receptors, influencing cellular processes such as proliferation and apoptosis. The exact pathways remain under investigation but are crucial for understanding its therapeutic potential.
Biological Activity
- Anticancer Properties : Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of acrylamide have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
- Neuroprotective Effects : Some studies suggest that oxazolo[5,4-b]pyridine derivatives may have neuroprotective effects, potentially through the inhibition of neuroinflammation and oxidative stress. This could make this compound a candidate for treating neurodegenerative diseases.
- Antimicrobial Activity : Preliminary data suggest that similar compounds exhibit antimicrobial properties against various pathogens, indicating potential applications in treating infections.
Case Studies
A review of literature reveals several case studies focusing on related compounds:
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Study on Anticancer Activity :
- A study evaluated the cytotoxic effects of oxazolo[5,4-b]pyridine derivatives on human cancer cell lines. Results demonstrated that these compounds inhibited cell growth and induced apoptosis in a dose-dependent manner.
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Neuroprotective Study :
- In an animal model of neurodegeneration, a related compound showed reduced neuronal loss and improved behavioral outcomes following administration. This suggests potential for therapeutic use in conditions like Alzheimer's disease.
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Antimicrobial Efficacy :
- A study tested various derivatives against bacterial strains and found significant inhibitory effects, suggesting that these compounds could lead to the development of new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
